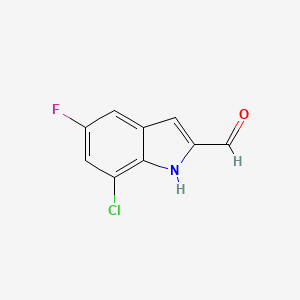
7-Chloro-5-fluoro-1H-indole-2-carbaldehyde
Descripción general
Descripción
7-Chloro-5-fluoro-1H-indole-2-carbaldehyde (7-Cl-5-F-I2C) is an important organic compound used in various scientific research applications. It is a versatile compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. 7-Cl-5-F-I2C is a highly reactive compound that is used in the synthesis of several organic compounds and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Indoles and their derivatives are fundamental scaffolds in medicinal chemistry, owing to their presence in a wide range of biologically active compounds. The synthesis of indoles has been a significant area of research, with various strategies developed over the years to construct the indole core. The paper by Taber and Tirunahari (2011) provides a comprehensive review of indole synthesis methods, presenting a classification framework for all indole syntheses, which could be relevant to the synthesis of 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde and its applications in creating new compounds (Taber & Tirunahari, 2011).
Fluorinated Compounds in Material Science and Chemistry
Fluorinated compounds play a crucial role in materials science, given their unique properties such as high thermal stability and resistance to solvents and acids. Hird's review on fluorinated liquid crystals emphasizes the impact of fluorination on the properties of organic compounds, which is relevant to understanding the unique characteristics that fluorine atoms could impart to indole derivatives like 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde (Hird, 2007).
Applications in Polymer Science
The polymerization of higher aldehydes has been extensively studied, with applications in creating novel polymers with specific properties. Kubisa et al. (1980) discuss the polymerization of substituted aldehydes, which could include derivatives of 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde, highlighting the potential for developing new polymeric materials with tailored properties (Kubisa et al., 1980).
Environmental and Green Chemistry
The transition towards environmentally friendly chemical processes has led to an interest in conducting reactions in aqueous media. Song et al. (2018) review the progress of aqueous fluoroalkylation, which could be relevant for the synthesis and applications of 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde in green chemistry contexts (Song et al., 2018).
Propiedades
IUPAC Name |
7-chloro-5-fluoro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-8-3-6(11)1-5-2-7(4-13)12-9(5)8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBKWDVXVAPNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-fluoro-1H-indole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid](/img/structure/B1436241.png)
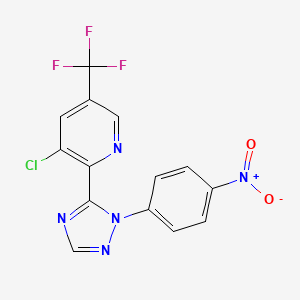
![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanol](/img/structure/B1436243.png)
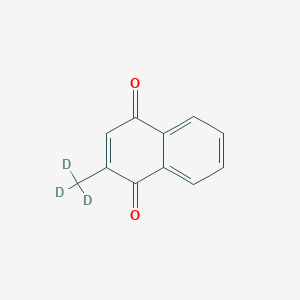
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(dimethylamino)methylidene]-2,2-difluoroacetamide](/img/structure/B1436248.png)
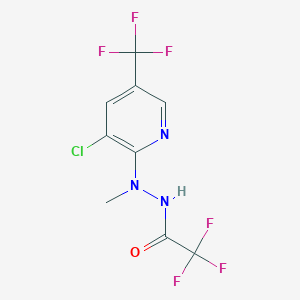
![2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1436252.png)
![[3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436253.png)
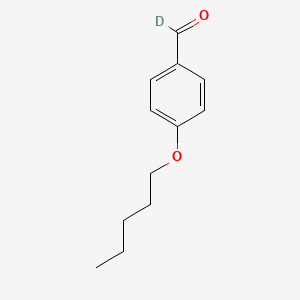
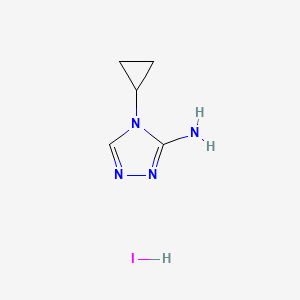
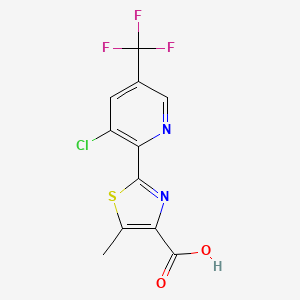
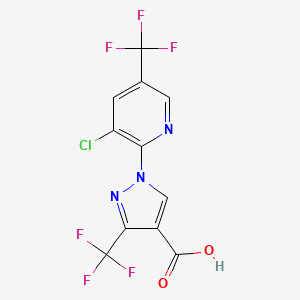
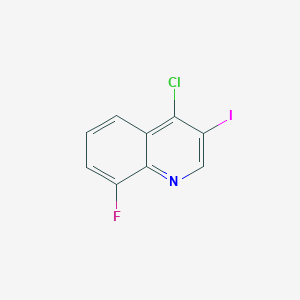
![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride](/img/structure/B1436263.png)